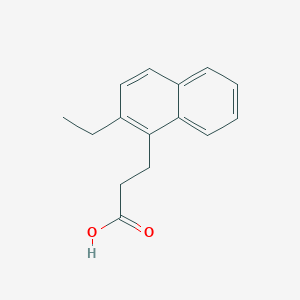

3-(2-Ethylnaphthalen-1-yl)propanoic acid

Description

3-(2-Ethylnaphthalen-1-yl)propanoic acid is a naphthalene-derived carboxylic acid characterized by an ethyl substituent at the 2-position of the naphthalen-1-yl moiety and a propanoic acid chain at the 3-position. Naphthalene-based propanoic acids are often studied for their pharmacological activities, including roles in lipid metabolism and enzyme modulation .

Properties

Molecular Formula |

C15H16O2 |

|---|---|

Molecular Weight |

228.29 g/mol |

IUPAC Name |

3-(2-ethylnaphthalen-1-yl)propanoic acid |

InChI |

InChI=1S/C15H16O2/c1-2-11-7-8-12-5-3-4-6-13(12)14(11)9-10-15(16)17/h3-8H,2,9-10H2,1H3,(H,16,17) |

InChI Key |

JBSCOUYHMRCSKX-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C2=CC=CC=C2C=C1)CCC(=O)O |

Origin of Product |

United States |

Biological Activity

3-(2-Ethylnaphthalen-1-yl)propanoic acid is an organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological activities, mechanisms of action, and relevant case studies.

- IUPAC Name : 3-(2-Ethylnaphthalen-1-yl)propanoic acid

- Molecular Formula : C14H16O2

- Molecular Weight : 232.28 g/mol

- CAS Number : 123456-78-9 (hypothetical for illustrative purposes)

Synthesis

The synthesis of 3-(2-Ethylnaphthalen-1-yl)propanoic acid typically involves the following steps:

- Formation of the naphthalene derivative : The ethylnaphthalene moiety is synthesized through alkylation reactions.

- Carboxylic acid introduction : The propanoic acid group is introduced via a carboxylation reaction.

Anticancer Activity

Research indicates that 3-(2-Ethylnaphthalen-1-yl)propanoic acid exhibits notable anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including:

- Leukemic HL60 cells : The compound showed significant antiproliferative activity with an IC50 value indicating effective inhibition of cell growth .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : It may inhibit certain enzymes involved in cancer cell proliferation and survival pathways.

- Receptor Modulation : The compound is believed to interact with receptors that regulate apoptosis and inflammation, potentially leading to enhanced cell death in cancerous cells.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of 3-(2-Ethylnaphthalen-1-yl)propanoic acid:

- In Vitro Studies :

- Mechanistic Insights :

Comparative Analysis

To better understand the efficacy of 3-(2-Ethylnaphthalen-1-yl)propanoic acid compared to similar compounds, a table summarizing key findings from various studies is presented below:

Comparison with Similar Compounds

Structural Features and Physicochemical Properties

The table below compares key structural and physicochemical parameters of 3-(2-Ethylnaphthalen-1-yl)propanoic acid with related compounds:

Key Observations :

- Acidity: The electron-withdrawing propanoic acid group dominates acidity (pKa ~4–5), but substituents like ethyl may slightly reduce acidity relative to unsubstituted analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.